molecular formula C10H21NO4Si B3045203 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- CAS No. 10310-41-5

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]-

Cat. No.: B3045203
CAS No.: 10310-41-5
M. Wt: 247.36 g/mol
InChI Key: TVOGLPNKMOAOQY-UHFFFAOYSA-N
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Description

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is an organosilane compound with the molecular formula C10H21NO4Si and a molar mass of 247.36354 g/mol . This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- typically involves the reaction of 2-methyl-2-propenamide with 3-(trimethoxysilyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a catalyst like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation, recrystallization, or chromatography may be employed to isolate the compound from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized silane derivatives, while reduction may produce reduced amide products. Substitution reactions can result in a variety of substituted silane compounds .

Scientific Research Applications

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- involves its ability to form covalent bonds with various substrates through its trimethoxysilyl group. This allows it to act as a coupling agent, linking organic and inorganic components. The compound can interact with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds. This property is crucial for its applications in surface modification and material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propenamide, 2-methyl-N-[3-(trimethoxysilyl)propyl]- is unique due to its combination of an amide group and a trimethoxysilyl group. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to other similar compounds. Its ability to form stable siloxane bonds and its reactivity with various nucleophiles make it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-methyl-N-(3-trimethoxysilylpropyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO4Si/c1-9(2)10(12)11-7-6-8-16(13-3,14-4)15-5/h1,6-8H2,2-5H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVOGLPNKMOAOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)NCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551758
Record name 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10310-41-5
Record name 2-Methyl-N-[3-(trimethoxysilyl)propyl]prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

77.4 g 3-(amino)propyltrimethoxysilane, 43.7 g triethylamine and 25 mg di-tert.-butyl-p-cresol were dissolved under argon in 500 ml dichloromethane. 45.1 g methacryloyl chloride was slowly added dropwise at −5° C. within 1 h, and the whole was then stirred for 1 h at 0° C. The precipitated hydrochloride was filtered off and washed with dichloromethane. The volatile constituents were removed at 40° C. under reduced pressure using the rotary evaporator. A yellow liquid with precipitated solid (hydrochloride) remained. The precipitation of the hydrochloride was completed by adding 150 ml diethyl ether, the precipitate was filtered off and the filtrate concentrated at 40° C. using a rotary evaporator with introduction of dry air. The brownish liquid was freed of residual volatile constituents at 4×10−2 mbar, and the raw product (104.2 g) was distilled at a pressure of 6×10−4 mbar. The product had a boiling point of 123-125° C. 76.4 g of product was obtained as yellowish, clear liquid.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

77.4 g 3-(amino)propyltrimethoxysilane, 43.7 g triethylamine and 25 mg di-tert-butyl-p-cresol were dissolved in 500 ml dichloromethane under argon. 45.1 g methacryloyl chloride was slowly added dropwise within 1 h at −5° C., after which stirring was continued for a further 1 h at 0° C. The precipitated hydrochloride was filtered off and washed again with dichloromethane. The volatile components were removed at 40° C. under reduced pressure on the rotary evaporator. A yellow liquid with separated solid (hydrochloride) remained. The precipitation of the hydrochloride was completed by adding 150 ml diethyl ether, the precipitate was filtered off and the filtrate concentrated to small volume by introducing dry air at 40° C. on the rotary evaporator. The brownish liquid was freed from the remaining volatile components at 4 Pa (4×10−2 mbar) and the crude product (104.2 g) was distilled at a pressure of 0.06 Pa (6×10−4 mbar). The product had a boiling point of 123-125° C. 76.4 g product was obtained as a yellowish clear liquid.
Quantity
77.4 g
Type
reactant
Reaction Step One
Quantity
43.7 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Quantity
45.1 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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